molecular formula C15H26O B12669779 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol CAS No. 94291-51-7

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol

Katalognummer: B12669779
CAS-Nummer: 94291-51-7
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: KGFHMTBDEFERCZ-ZSOIEALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with a suitable alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be compared with other similar compounds, such as:

  • 2,2-Dimethyl-1-norbornylideneethanol
  • 8-Camphenemethanol
  • Patchenol

These compounds share similar bicyclic structures and chemical properties but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Eigenschaften

CAS-Nummer

94291-51-7

Molekularformel

C15H26O

Molekulargewicht

222.37 g/mol

IUPAC-Name

(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-3-methylpentan-2-ol

InChI

InChI=1S/C15H26O/c1-10(11(2)16)5-8-14-12-6-7-13(9-12)15(14,3)4/h8,10-13,16H,5-7,9H2,1-4H3/b14-8-

InChI-Schlüssel

KGFHMTBDEFERCZ-ZSOIEALJSA-N

Isomerische SMILES

CC(C/C=C\1/C2CCC(C2)C1(C)C)C(C)O

Kanonische SMILES

CC(CC=C1C2CCC(C2)C1(C)C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.